Lenacil
Overview
Description
Lenacil is a cyclopentapyrimidine that is 6,7-dihydro-1H-cyclopenta [d]pyrimidine-2,4 (3H,5H)-dione substituted by a cyclohexyl group at position 3 . It is used as a selective pre-emergence herbicide that is absorbed through the roots and acts by inhibiting photosynthesis .
Synthesis Analysis
Lenacil (Herbicide 634), is the ISO common name for 3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta [d]pyrimidine-2,4 (3H)-dione (IUPAC). It is an odorless, white crystalline compound that is soluble and stable in water, aqueous acids, and common organic solvents but is subject to microbial decomposition under moist conditions in soil .Molecular Structure Analysis
The molecular formula of Lenacil is C13H18N2O2 . It has a molecular weight of 234.29 g/mol .Physical And Chemical Properties Analysis
Lenacil is an odorless, white crystalline compound that is soluble and stable in water, aqueous acids, and common organic solvents .Scientific Research Applications
Herbicide Residue Detection
Lenacil, a herbicide, has been the subject of various studies focusing on its residue detection in agricultural environments. Research has developed methods for determining Lenacil residues in soil and sugar beets, highlighting its persistence and potential environmental impact. These methods often involve gas chromatography after extraction, providing sensitivity and accuracy in detecting Lenacil at low concentrations (Pease, 1966).
Impact on Non-Photosynthetic Cells
Studies have explored Lenacil's impact beyond its role as a photosynthesis inhibitor. For example, research on non-photosynthetic Acer pseudoplatanus cell suspensions found that Lenacil is metabolized into various compounds, indicating potential actions beyond photosynthesis inhibition. This suggests that Lenacil may have broader biological impacts than previously understood (Blein, 1983).
Influence on Herbicide Residues with Adjuvants
Research has evaluated the effect of adjuvants on the residue levels of Lenacil in soil and sugar beet roots. Findings suggest that the addition of adjuvants can increase Lenacil residues, highlighting the importance of understanding the interactions between herbicides and adjuvants in agricultural practices (Kucharski et al., 2011).
Environmental Behavior and Impact
Lenacil's behavior and impact on the environment have been extensively studied. Research has focused on its dissipation in soils with high clay and salt contents, indicating limited mobility and low risk of groundwater contamination under certain conditions. This kind of study is crucial for understanding the environmental fate of herbicides like Lenacil (Cuevas et al., 2008).
Impact on Genetic and Cellular Processes
Lenacil has been investigated for its effects on genetic and cellular processes. Studies have examined its impact on cell cycle kinetics and macromolecular synthesis in various cell types, providing insights into the broader biological effects of this herbicide. These studies are key in understanding the potential risks and mechanisms of action of Lenacil at the cellular level (Grancharov et al., 1986).
Safety And Hazards
Lenacil is suspected of causing cancer (Carcinogenicity, Category 2) and is very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1; Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
properties
IUPAC Name |
3-cyclohexyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12-10-7-4-8-11(10)14-13(17)15(12)9-5-2-1-3-6-9/h9H,1-8H2,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMKADLOSYKWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(CCC3)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042093 | |
Record name | Lenacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lenacil | |
CAS RN |
2164-08-1 | |
Record name | Lenacil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2164-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lenacil [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lenacil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9042093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lenacil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LENACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X58DK6S8KX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.